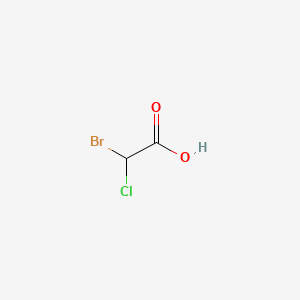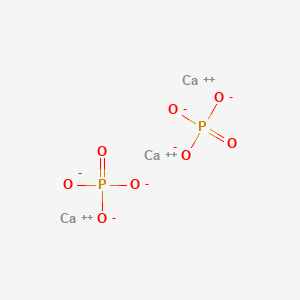
Benzyldimethyltetradecylammonium chloride
Descripción general
Descripción
Benzyldimethyltetradecylammonium chloride is a quaternary ammonium compound widely used as a cationic surfactant and disinfectant. It is composed of a positively charged N-benzyl-N,N-dimethyltetradecylammonium ion and a negatively charged chloride ion. This compound is known for its antimicrobial properties and is commonly found in personal care products, detergents, and industrial applications .
Mecanismo De Acción
Target of Action
Benzyldimethyltetradecylammonium chloride, also known as Myristalkonium chloride, is a cationic surfactant . As a surfactant, its primary targets are the lipid membranes of cells. It interacts with the lipid bilayer, disrupting the membrane integrity.
Mode of Action
The compound’s mode of action involves the interaction with its targets, leading to changes in the cell membrane. As a cationic surfactant, it has a positive charge that allows it to bind to the negatively charged cell membranes. This binding disrupts the lipid bilayer, leading to increased membrane permeability .
Biochemical Pathways
The disruption of the cell membrane affects various biochemical pathways. Increased membrane permeability can lead to leakage of intracellular contents, including essential ions and metabolites. This leakage disrupts normal cellular functions and can lead to cell death .
Pharmacokinetics
As a surfactant, it is likely to have good solubility in both aqueous and lipid environments, which could influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membrane integrity. This disruption can lead to cell death, making the compound effective as a biocide in various applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of organic matter can reduce its effectiveness as a biocide. Additionally, pH and temperature can affect its stability and activity .
Análisis Bioquímico
Biochemical Properties
Benzyldimethyltetradecylammonium chloride acts as a general cationic surfactant . It is also used as a phase transfer catalyst in the synthesis of triazine-containing fluoropolymer with linear dielectric properties . The compound interacts with various biomolecules, primarily through ionic interactions due to its positive charge .
Cellular Effects
As a cationic surfactant, it can interact with cell membranes, potentially disrupting their integrity and function
Molecular Mechanism
As a cationic surfactant, it is likely to interact with negatively charged molecules in the cell, such as phospholipids in the cell membrane
Temporal Effects in Laboratory Settings
It is known that this compound is stable in different media for years
Metabolic Pathways
A study has shown that microbial biofilm can metabolize benzalkonium compounds, suggesting potential enzymatic interactions
Transport and Distribution
As a cationic surfactant, it may interact with various transporters or binding proteins
Subcellular Localization
Given its cationic nature, it may localize to areas with a high concentration of negatively charged molecules, such as the inner leaflet of the cell membrane
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyldimethyltetradecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of dimethyltetradecylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Benzyldimethyltetradecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between different phases in a reaction mixture .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include aqueous or organic solvents and moderate temperatures.
Phase Transfer Catalysis: This involves the use of this compound as a catalyst to transfer reactants between immiscible phases, such as water and organic solvents.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in substitution reactions, the product could be a new quaternary ammonium compound with a different substituent .
Aplicaciones Científicas De Investigación
Benzyldimethyltetradecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to achieve.
Biology: The compound’s antimicrobial properties make it useful in studies involving bacterial and fungal inhibition.
Medicine: It is used in formulations for disinfectants and antiseptics, particularly in eye care products.
Industry: The compound is employed in the formulation of detergents, fabric softeners, and other cleaning agents due to its surfactant properties .
Comparación Con Compuestos Similares
Benzyldimethyltetradecylammonium chloride is often compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Similar in structure but with a shorter alkyl chain, making it less hydrophobic.
Cetyltrimethylammonium chloride: Has a longer alkyl chain, providing stronger surfactant properties but potentially higher toxicity.
Dodecyltrimethylammonium chloride: With a shorter alkyl chain, it is less effective as a surfactant but still useful in certain applications .
This compound stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHHZMJRVXXQK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16287-71-1 (Parent) | |
| Record name | Miristalkonium chloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6036384 | |
| Record name | Tetradecyldimethylbenzylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Miristalkonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18780 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |
| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Free-flowing powder, White crystalline powder | |
CAS No. |
139-08-2, 68391-01-5, 68424-85-1 | |
| Record name | Benzyldimethyltetradecylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miristalkonium chloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecyldimethylbenzylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Miristalkonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTALKONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W255OL75T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60-61 °C | |
| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Benzyldimethyltetradecylammonium chloride's antimicrobial activity?
A1: this compound (Myristalkonium chloride), a quaternary ammonium compound (QAC), disrupts bacterial cell membranes. [] This disruption leads to cell leakage and ultimately cell death. []
Q2: Are there variations in this compound's efficacy against different bacterial species?
A2: Yes, this compound demonstrates varying levels of effectiveness against different bacterial species. For instance, research indicates a shift towards higher susceptibility to this compound in Campylobacter coli strains isolated in 2015 compared to strains from 1998–1999. []
Q3: Can this compound be used to modify the properties of clay minerals?
A4: Yes, this compound has been successfully used to modify Na+ montmorillonite. [] The modification process involves intercalation and/or exfoliation of the clay layers with this compound, leading to altered physical and chemical properties of the clay. []
Q4: What is the role of this compound in the synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanones?
A5: this compound serves as a phase-transfer catalyst in the epoxidation of 1-phenyl-3-aryl-2-propen-1-ones to yield 2,3-epoxy-1-phenyl-3-aryl-1-propanones. [] This reaction uses 30% aqueous hydrogen peroxide and is facilitated by ultrasound irradiation. []
Q5: How effective is this compound in removing trace amounts of zinc from aqueous solutions?
A6: When used to modify clinoptilolite, this compound enhances the material's ability to remove zinc ions from aqueous solutions. [] This modification enables the quantitative removal of zinc within a specific pH range (3.3–4.5) using a continuous flow method. []
Q6: Can this compound be used to create an animal model for achalasia?
A7: Yes, injecting this compound into the lower esophageal sphincter of animals like cats and opossums creates a model mimicking the characteristics of achalasia. [, , ] This model aids in understanding the disease mechanism and developing potential treatments.
Q7: What are the histological changes observed in the lower esophageal sphincter of animals treated with this compound?
A8: Animals treated with this compound exhibit a marked absence of myenteric neurons in the lower esophageal sphincter. [] This loss of neurons, particularly those expressing nitric oxide synthase, contributes to the development of achalasia-like symptoms. [, ]
Q8: How does this compound affect acetylcholine esterase (AChE) activity in the lower esophageal sphincter?
A9: Following this compound treatment, there is an increase in the number of nerve bundles that do not stain positively for AChE in the lower esophageal sphincter. [] This observation suggests a potential alteration in cholinergic neurotransmission within this region.
Q9: What is the impact of this compound on smooth muscle cell proliferation in the rat jejunum?
A10: Applying this compound to the rat jejunum induces smooth muscle cell proliferation. [, ] This proliferation is a compensatory response to the initial destruction of muscle and nerve tissue caused by this compound application. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















